

5-nitro-3,4-dihydro-2H-1,4-benzoxazine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B143705

[Get Quote](#)

An In-depth Technical Guide to **5-nitro-3,4-dihydro-2H-1,4-benzoxazine**

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.^[1] The versatility of the benzoxazine ring system allows for substitutions that can modulate its pharmacological profile. This guide focuses on the 5-nitro derivative, **5-nitro-3,4-dihydro-2H-1,4-benzoxazine**, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. The introduction of a nitro group at the 5-position of the benzoxazine core can significantly influence its electronic properties and biological activity.

IUPAC Name and Chemical Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization.

IUPAC Name: **5-nitro-3,4-dihydro-2H-1,4-benzoxazine**^[2]

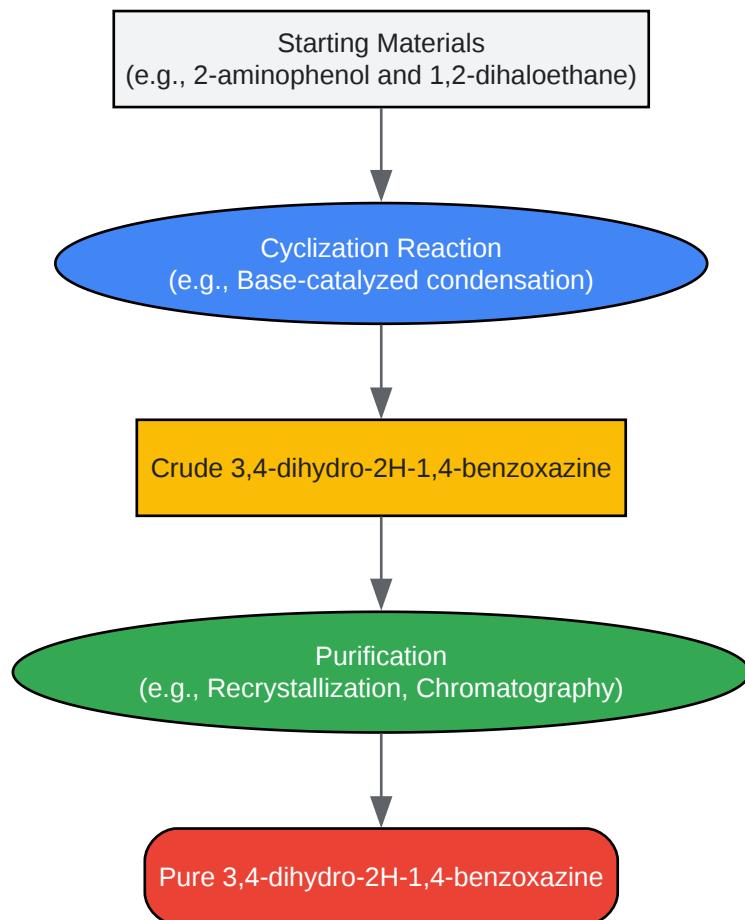
Synonyms: 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine^[2]

Chemical Structure:

Caption: 2D structure of **5-nitro-3,4-dihydro-2H-1,4-benzoxazine**.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **5-nitro-3,4-dihydro-2H-1,4-benzoxazine** is provided in the table below for easy reference and comparison.


Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[2]
Molecular Weight	180.16 g/mol	[2]
CAS Number	137469-90-0	[2]
Physical Form	Solid	[2]
Purity	97%	[2]
Storage Temperature	4°C, protect from light	[2]
Signal Word	Warning	[2]
GHS Pictogram	GHS07 (Harmful)	[2]
Hazard Statements	H302, H315, H319, H335	[2]
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501	[2]

Experimental Protocols: Synthesis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various methods.^[3] A common approach involves the cyclization of appropriate precursors. The following is a representative synthetic workflow for obtaining the parent compound, which can be subsequently nitrated to yield the 5-nitro derivative.

General Synthesis Workflow

General Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core structure.

Nitration of 3,4-dihydro-2H-1,4-benzoxazine

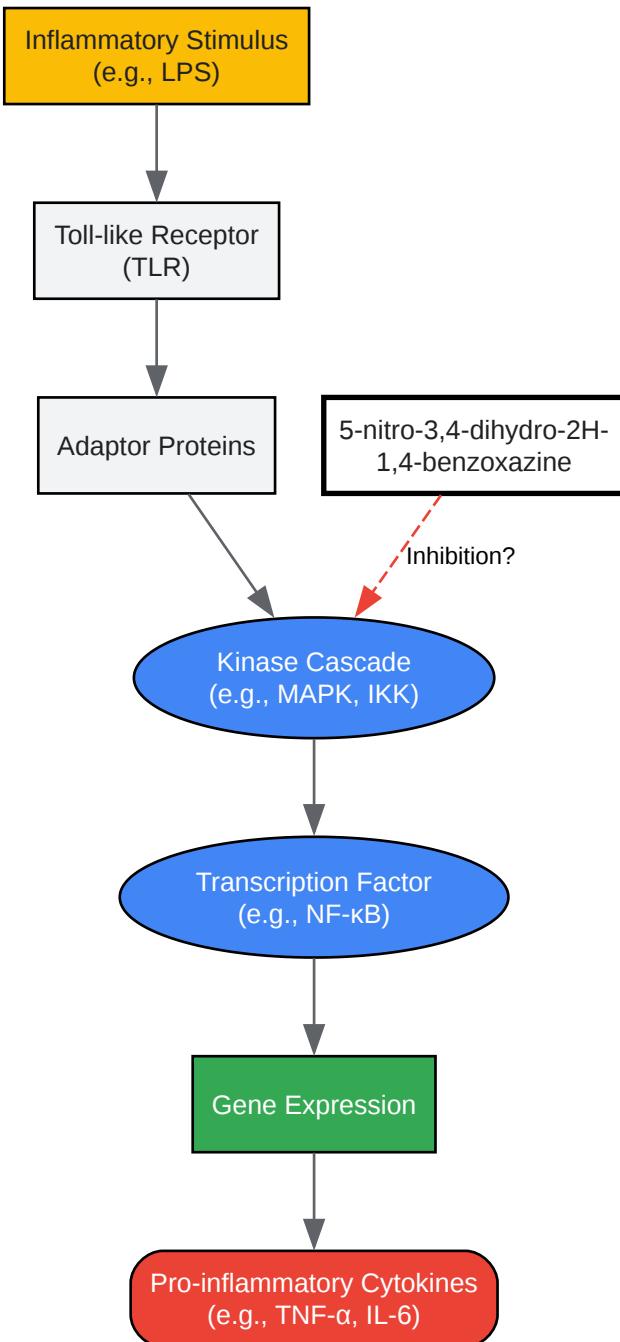
The introduction of a nitro group onto the benzene ring of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol:

- Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5°C) in an ice bath.

- **Addition of Nitrating Agent:** Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining the low temperature and stirring.
- **Reaction:** Allow the reaction to proceed at a controlled temperature for a specific duration, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture into ice-water to precipitate the product.
- **Isolation and Purification:** Collect the solid product by filtration, wash with water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure **5-nitro-3,4-dihydro-2H-1,4-benzoxazine**.

Biological Activity and Potential Applications


While specific biological data for **5-nitro-3,4-dihydro-2H-1,4-benzoxazine** is not extensively reported in the provided search results, the broader class of benzoxazines possesses a wide range of pharmacological activities.^[1] The nitro group, being a strong electron-withdrawing group, can significantly alter the biological properties of the parent molecule.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory activity.^[4] Furthermore, various substituted 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi.^[5] The bioactivity of 1,4-benzoxazinones as phytotoxic, antifungal, antimicrobial, and antifeedant agents has also been a subject of research.^[6]

Potential Signaling Pathway Involvement

Given the anti-inflammatory potential of related benzoxazine structures, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling pathway that could be a target for such compounds.

Hypothetical Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be modulated by bioactive benzoxazine derivatives.

Conclusion

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the pharmacologically significant 1,4-benzoxazine scaffold. This guide has provided essential technical information, including its IUPAC name, structure, physicochemical properties, and a general synthetic approach. While detailed biological studies on this specific nitro-derivative are limited in the public domain, the known activities of related benzoxazines suggest its potential for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial research. Further studies are warranted to fully elucidate the biological activity profile and mechanism of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine | 137469-90-0 [sigmaaldrich.com]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-nitro-3,4-dihydro-2H-1,4-benzoxazine IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143705#5-nitro-3-4-dihydro-2h-1-4-benzoxazine-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com